

Technical Guide: Spectral Data & Characterization of 7-Bromo-3-(chloromethyl)quinoline

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Compound of Interest

Compound Name: 7-Bromo-3-(chloromethyl)quinoline

Cat. No.: B14172340

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Molecular Weight: 256.53 g/mol

Introduction & Structural Context

7-Bromo-3-(chloromethyl)quinoline is a bifunctionalized quinoline scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and antimalarial agents. Its chemical behavior is defined by two distinct electrophilic sites:

- The C3-Chloromethyl Group: Highly reactive towards nucleophiles (amines, thiols) via mechanisms.
- The C7-Bromide: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Understanding its spectral signature is vital for monitoring the progress of halogenation reactions (typically from the alcohol or methyl precursor) and ensuring purity before downstream coupling.

Synthesis & Impurity Profile

To accurately interpret spectral data, one must understand the synthesis origin. This compound is typically synthesized via the chlorination of (7-bromoquinolin-3-yl)methanol using thionyl chloride (

) or methanesulfonyl chloride (

).

Experimental Workflow (Graphviz)

The following diagram outlines the synthesis logic and potential impurities (e.g., unreacted alcohol) that may appear in the spectra.



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Caption: Synthesis pathway highlighting the precursor alcohol, traces of which are the most common spectral impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6]

Proton NMR (NMR)

Solvent:

or

Reference: TMS (0.00 ppm)

The

NMR spectrum is characterized by a distinct singlet for the chloromethyl group and a specific splitting pattern for the quinoline aromatic protons.

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H-2	8.95 - 9.05	Singlet (s)	1H	-	Deshielded by adjacent Nitrogen; singlet due to C3 substitution.
H-4	8.25 - 8.35	Singlet (s)	1H	-	Para to Nitrogen; singlet confirms C3 substitution.
H-8	8.20 - 8.25	Doublet (d)	1H		Ortho to Br; meta coupling to H-6.
H-5	7.75 - 7.85	Doublet (d)	1H		Para to Br; ortho coupling to H-6.
H-6	7.60 - 7.70	Double Doublet (dd)	1H		Coupled to H-5 (ortho) and H-8 (meta).
-CH Cl	4.75 - 4.85	Singlet (s)	2H	-	Diagnostic Peak. Benzylic shift, deshielded by Cl.

Critical Analysis:

- Impurity Check: Watch for a peak at

4.90-5.00 ppm (broad), which would indicate unreacted alcohol precursor (

).

- Solvent Effects: In

, the

peak may shift slightly downfield compared to

.

Carbon NMR (NMR)

Solvent:

Carbon Type	Shift (, ppm)	Assignment
C-2	~151.5	Adjacent to Nitrogen (Deshielded).
C-4	~136.0	Quinoline ring carbon.
C-8a	~148.0	Quaternary bridgehead.
C-7	~124.5	C-Br (Upfield due to heavy atom effect).
C-3	~130.0	Quaternary, substituted with alkyl group.
-CH Cl	43.5 - 44.5	Alkyl Chloride. Key diagnostic carbon.

Mass Spectrometry (MS)[3][5][7]

Mass spectrometry provides the most definitive confirmation of structure due to the unique isotopic abundance of Bromine and Chlorine.

Isotopic Pattern Analysis

The molecule contains one Bromine () and one Chlorine (). This creates a distinct "M+2+4" pattern.

Theoretical Ion Distribution (ESI+):

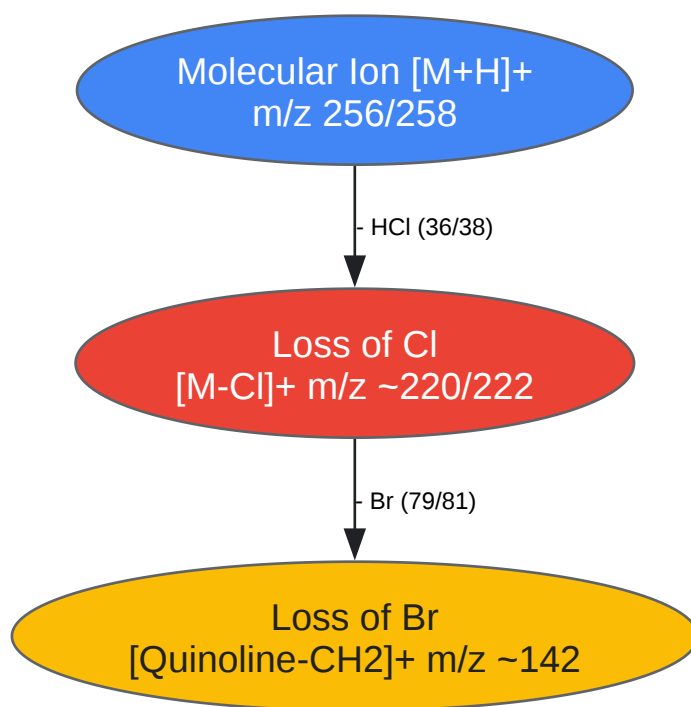
Ion	Mass ()	Relative Abundance	Composition
M	254.9	76%	(
M+2	256.9	100% (Base)) & ()
M+4	258.9	24%)

Interpretation:

- Look for a cluster of three peaks spaced by 2 amu.
- The middle peak () should be the most intense (Base Peak).
- The M+4 peak () confirms the presence of both halogens.

Fragmentation Pathway (Graphviz)

In Electron Impact (EI) or CID (Collision Induced Dissociation), the molecule typically loses the chlorine atom first (weakest bond), followed by the bromine.



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Caption: Predicted fragmentation pathway showing sequential loss of halogens.

Infrared Spectroscopy (IR)[5]

IR is useful for quick verification of functional groups and absence of the hydroxyl precursor.

Frequency ()	Vibration Mode	Intensity	Notes
3050 - 3010	C-H Stretch (Aromatic)	Weak	Typical for heteroaromatics.
2950 - 2850	C-H Stretch (Aliphatic)	Weak	Methylene group ().
1590, 1480	C=C / C=N Stretch	Medium	Quinoline ring skeletal vibrations.
1050 - 1100	C-N Stretch	Medium	
740 - 700	C-Cl Stretch	Strong	Diagnostic for alkyl chloride.
600 - 550	C-Br Stretch	Medium	Aryl bromide vibration.

Quality Control Note:

- Absence of peak: Ensure there is no broad band at
• Presence of this peak indicates unreacted alcohol (7-bromo-3-(hydroxymethyl)quinoline).

Experimental Protocols

Protocol A: Sample Preparation for NMR

- Mass: Weigh 5-10 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of
(Chloroform-d).
 - Note: If solubility is poor, use
, but be aware of the water peak at 3.33 ppm which may obscure the methylene signal if wet.

- Tube: Transfer to a clean, dry 5mm NMR tube.
- Acquisition: Run standard proton sequence (16-32 scans) with a 1-second relaxation delay.

Protocol B: LC-MS Method for Purity Check

- Column: C18 Reverse Phase ().
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and ESI (+) MS mode.
- Expected RT: The chloride is less polar than the alcohol precursor and will elute later (higher retention time).

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